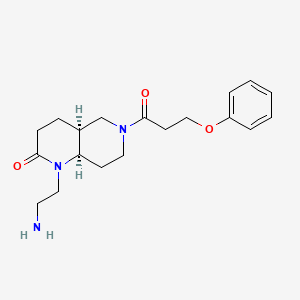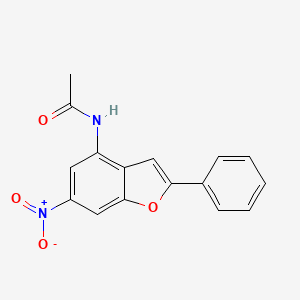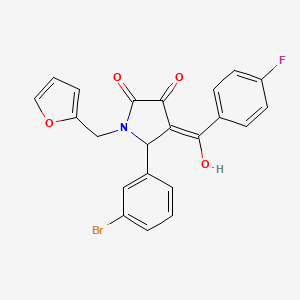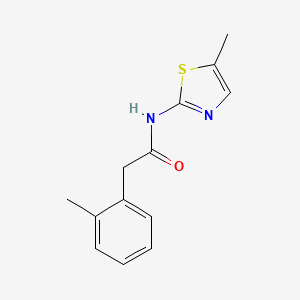![molecular formula C11H11NO5 B5329724 2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)
2-[4-(2-nitrovinyl)phenoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-nitrovinyl)phenoxy]propanoic acid, also known as NVPBPP, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. NVPBPP is a nitroalkene derivative that contains a vinyl group, which makes it highly reactive and useful for a wide range of chemical reactions.
作用机制
The mechanism of action of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitro radicals, which can react with cellular components, such as proteins and DNA. These reactions can lead to cell death or inhibition of cell growth, depending on the cell type and concentration of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid.
Biochemical and Physiological Effects:
2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress. At higher concentrations, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression.
实验室实验的优点和局限性
One advantage of using 2-[4-(2-nitrovinyl)phenoxy]propanoic acid in lab experiments is its high reactivity, which allows for a wide range of chemical reactions to be performed. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 2-[4-(2-nitrovinyl)phenoxy]propanoic acid is its potential toxicity, which can limit its use in certain experiments. It is also important to note that the effects of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid can vary depending on the cell type and concentration, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-[4-(2-nitrovinyl)phenoxy]propanoic acid. One direction is to investigate its potential use as a drug delivery system, as it can be functionalized to target specific tissues or cells. Another direction is to study its potential use in the development of electronic devices, such as OLEDs and OFETs. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid and its potential applications in various scientific fields.
合成方法
The synthesis of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid involves the reaction of 4-(2-nitrovinyl)phenol with 2-bromoacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography or recrystallization. The yield of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid can vary depending on the reaction conditions, but typically ranges from 40% to 70%.
科学研究应用
2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific tissues or cells.
In organic synthesis, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been studied for its potential use in polymerization reactions, as it can undergo radical addition to form polymers with unique properties.
In materials science, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been studied for its potential use in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It has also been investigated for its potential use in the development of sensors and catalysts.
属性
IUPAC Name |
2-[4-[(E)-2-nitroethenyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(11(13)14)17-10-4-2-9(3-5-10)6-7-12(15)16/h2-8H,1H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFETXHCRRLPDAC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)




![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)